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molecular formula C20H21ClN2O4 B8513016 N-(4-Chlorobenzyl)-2-(4-hydroxybutyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide

N-(4-Chlorobenzyl)-2-(4-hydroxybutyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide

Cat. No. B8513016
M. Wt: 388.8 g/mol
InChI Key: YCMDMHNKKYNQMH-UHFFFAOYSA-N
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Patent
US06878705B2

Procedure details

N-(4-Chlorobenzyl)-2-(4-hydroxybut-1-ynyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide (Example 82, 0.219 g) was dissolved in ethanol (50 mL) with heating and then allowed to cool to room temperature. The mixture was hydrogenated over 10% Pd/C (0.065 g) at 35 psi for 2 h. The reaction mixture was filtered through a Celite pad and the pad was washed with CH2Cl2 (75 mL). The filtrate was concentrated in vacuo. The resulting solid was purified by column chromatography (CH2Cl2/methanol, 98/2) to yield 0.190 g of the title compound as a pale yellow solid. Physical characteristics. M.p. 157-160° C.; 1H NMR (400 MHz, DMSO-d6) δ 10.69, 8.52, 7.41-7.32, 6.67, 4.55, 4.43, 3.92, 3.45-3.41, 2.74, 1.73-1.65, 1.53-1.46; 3C NMR (100 MHz, CDCl3) δ 173.6, 165.0, 155.3, 152.6, 140.4, 137.4, 132.8, 128.9, 128.6, 127.5, 116.5, 115.2, 102.7, 62.2, 43.2, 42.5, 37.7, 31.9, 27.8, 23.9; MS (ESI+) m/z 389 (M+H)+.
Name
N-(4-Chlorobenzyl)-2-(4-hydroxybut-1-ynyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide
Quantity
0.219 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.065 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:27]=[CH:26][C:5]([CH2:6][NH:7][C:8]([C:10]2[C:11](=[O:25])[C:12]3[CH:19]=[C:18]([C:20]#[C:21][CH2:22][CH2:23][OH:24])[O:17][C:13]=3[N:14]([CH3:16])[CH:15]=2)=[O:9])=[CH:4][CH:3]=1>C(O)C.[Pd]>[Cl:1][C:2]1[CH:27]=[CH:26][C:5]([CH2:6][NH:7][C:8]([C:10]2[C:11](=[O:25])[C:12]3[CH:19]=[C:18]([CH2:20][CH2:21][CH2:22][CH2:23][OH:24])[O:17][C:13]=3[N:14]([CH3:16])[CH:15]=2)=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
N-(4-Chlorobenzyl)-2-(4-hydroxybut-1-ynyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide
Quantity
0.219 g
Type
reactant
Smiles
ClC1=CC=C(CNC(=O)C=2C(C3=C(N(C2)C)OC(=C3)C#CCCO)=O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.065 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a Celite pad
WASH
Type
WASH
Details
the pad was washed with CH2Cl2 (75 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid was purified by column chromatography (CH2Cl2/methanol, 98/2)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CNC(=O)C=2C(C3=C(N(C2)C)OC(=C3)CCCCO)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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